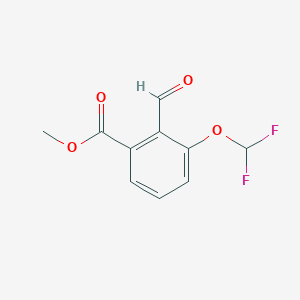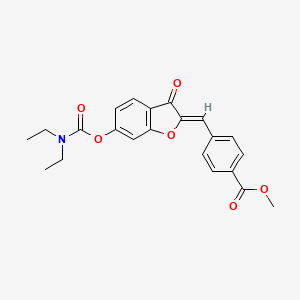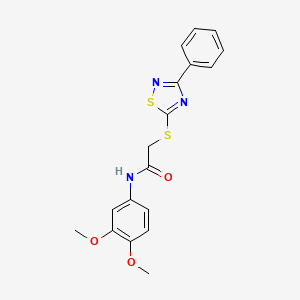![molecular formula C22H30N4O3 B2975832 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034437-53-9](/img/structure/B2975832.png)
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Chemical Interactions
The study by Jeon et al. (2015) explores the crystal structure of a related sulfonylurea herbicide, emphasizing the molecular interactions that contribute to its efficacy. This research can provide insights into how modifications to the urea structure, such as in the specified compound, might influence its biological and physical properties (Youngeun Jeon, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Reactivity and Synthesis
Butler and Hussain (1981) detail the reactivity of urea and its derivatives with various compounds, providing a foundation for understanding the chemical behavior of urea-based molecules in scientific research. Their findings highlight the potential for creating novel compounds with unique properties through targeted reactions (A. Butler, I. Hussain, 1981).
Synthesis and Biological Activity
D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas showing inhibitory activity towards human soluble epoxide hydrolase, illustrating the potential therapeutic applications of urea derivatives in medicine and pharmacology (V. D'yachenko, D. Danilov, T. K. Shkineva, I. Vatsadze, V. Burmistrov, G. Butov, 2019).
Antibacterial Properties
Research by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, for use as antibacterial agents. This work underscores the importance of urea-based compounds in developing new antibiotics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Rheology and Gelation Properties
Lloyd and Steed (2011) investigated the gelation properties of a urea compound, demonstrating how the urea framework can be utilized in materials science to tune the rheological behavior of gels. Such applications highlight the versatility of urea derivatives in various scientific domains (G. Lloyd, J. Steed, 2011).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of triazinyl urea derivatives on mild steel, demonstrating the potential of urea derivatives in industrial applications to protect metals from corrosion. This research illustrates the broad applicability of urea compounds beyond biological systems (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethoxyphenyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-25-19-12-6-10-16(19)18(24-25)14-26(15-8-4-5-9-15)22(27)23-17-11-7-13-20(28-2)21(17)29-3/h7,11,13,15H,4-6,8-10,12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKFGFOXUVRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2975754.png)

![2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine](/img/structure/B2975757.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2975758.png)


![Bicyclo[3.3.0]octane-1-carboxylic acid](/img/structure/B2975766.png)
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)



![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)